molecular formula C₁₀H₂₀N₂O₂ B1141775 (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine CAS No. 107610-69-5

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Cat. No.: B1141775
CAS No.: 107610-69-5
M. Wt: 200.28
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Description

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine (CAS 127199-54-6) is a chiral, Boc-protected pyrrolidine derivative of high value in pharmaceutical research and development. This compound serves as a critical synthetic intermediate, or "building block," for constructing more complex molecules. Its defined stereochemistry and functional groups make it particularly useful for creating compounds with specific biological activity. The pyrrolidine scaffold, especially with cis-substituted amino and methyl groups, is a privileged structure in drug discovery. Research indicates that analogous (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated as inhibitors of BACE1, a key therapeutic target for Alzheimer's disease . Furthermore, the 3-aminopyrrolidine moiety is a key component in approved drugs and clinical candidates. For instance, it is used in the antitumor agent Voreloxin and its precursors, highlighting the importance of this structural motif in developing oncology therapeutics . The structural similarities also extend to mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a potential target for hepatocellular carcinoma, demonstrating the versatility of the pyrrolidine core in enzyme inhibitor design . This product is offered with a guaranteed purity of ≥95% and is provided as a solid powder. It is recommended to store the compound desiccated at -20°C to ensure long-term stability. As with all research chemicals, proper safety precautions should be taken during handling. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s,4s 3 Boc Amino 4 Methylpyrrolidine

General Principles of Pyrrolidine (B122466) Ring Construction with Stereocontrol

The synthesis of stereochemically defined pyrrolidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in natural products and pharmaceuticals. The construction of the pyrrolidine ring with specific stereochemistry at the C-3 and C-4 positions, as in the target molecule, relies on several key strategies. These methods can be broadly categorized into two main approaches: cyclization of acyclic precursors and modification of existing cyclic systems. jst.go.jp

Stereocontrol in the cyclization of acyclic precursors is often achieved through substrate control, where existing stereocenters in the starting material direct the formation of new stereocenters during the ring-closing reaction. Alternatively, reagent-based control utilizes chiral catalysts or auxiliaries to influence the stereochemical outcome of the cyclization. Common cyclization strategies include intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds or keto-esters, and various cycloaddition reactions. nih.gov For instance, the diastereoselective intramolecular aminooxygenation of alkene substrates has been shown to be an effective method for producing disubstituted pyrrolidines. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds like (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. These approaches are designed to create the desired stereoisomer selectively, avoiding the need for challenging and often low-yielding resolutions of racemic mixtures.

Chiral Pool Strategies

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. researchgate.net These molecules serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent stereochemistry can be transferred to the target compound.

Natural amino acids are particularly valuable starting materials for the synthesis of chiral nitrogen-containing heterocycles. L-aspartic acid, with its defined stereocenter and functional groups, is an ideal precursor for the synthesis of this compound. A large-scale and highly diastereoselective synthesis has been developed starting from this amino acid. jst.go.jp

The synthesis commences with the protection of the amino and carboxylic acid functionalities of L-aspartic acid (4) to form dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate (5). The subsequent methylation of this protected aspartate derivative with methyl iodide proceeds with high diastereoselectivity to yield the (3R)-3-methylaspartate derivative (6a). This step is crucial as it establishes the second stereocenter of the target molecule. The diester is then reduced to the corresponding diol using lithium aluminum hydride. The nitrogen protecting groups are removed by hydrogenolysis, and the resulting amino alcohol is protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. The primary alcohol is then converted to a mesylate to furnish the key intermediate 10a. jst.go.jp

The final pyrrolidine ring closure is achieved by reacting the mesylate (10a) with benzylamine, followed by hydrogenolysis to remove the benzyl (B1604629) group from the nitrogen atom, affording the desired (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine (12a). This synthetic route is not only efficient for the methyl derivative but has also been successfully applied to the synthesis of the corresponding 4-ethyl and 4-propyl analogs. jst.go.jp

Table 1: Key Intermediates and Yields in the Synthesis from L-Aspartic Acid jst.go.jp

Compound Number Structure Key Transformation Yield (%)
5 Dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate Protection of L-aspartic acid -
6a Dimethyl (2S,3R)-N-benzyl-N-(9-phenylfluoren-9-yl)-3-methylaspartate Diastereoselective methylation 91
10a Di-tert-butyl ((2S,3R)-1,4-bis((methylsulfonyl)oxy)-3-methylbutane-1,2-diyl)dicarbamate Reduction, deprotection, Boc-protection, and mesylation 89 (overall)

Data sourced from a large-scale preparation study.

Carbohydrates represent another major component of the chiral pool and are frequently used in the synthesis of polyhydroxylated pyrrolidines, also known as iminosugars. medchemexpress.com The general strategy involves the conversion of a carbohydrate into a suitable acyclic precursor containing both an amino and a carbonyl group, which can then undergo intramolecular reductive amination to form the pyrrolidine ring. The inherent stereocenters of the carbohydrate backbone direct the stereochemical outcome of the cyclization.

For example, D-glucose or D-xylose can be transformed through a series of established chemical modifications, including selective protections, oxidations, and aminations, to generate advanced intermediates poised for cyclization into highly functionalized pyrrolidines. elsevier.com While a specific synthesis of this compound from a carbohydrate source is not prominently documented, the principles of this approach are well-established and offer a viable, albeit potentially longer, alternative to the amino acid-based route. The key would be the stereoselective introduction of the methyl group and the amino functionality at the appropriate positions of the carbohydrate scaffold before the cyclization step.

Asymmetric Induction Methods

Asymmetric induction methods involve the use of a chiral auxiliary or catalyst to control the stereochemistry of a reaction that forms the pyrrolidine ring or its precursor.

In a chiral auxiliary-mediated synthesis, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. This approach has been widely used in the synthesis of various chiral compounds.

For the synthesis of substituted pyrrolidines, a chiral auxiliary can be attached to an acyclic precursor to direct a diastereoselective cyclization. For instance, a chiral amine can be used to form a chiral enamine or imine, which then undergoes a diastereoselective reaction to form a pyrrolidine precursor. The auxiliary is then cleaved to yield the enantiomerically enriched pyrrolidine. While a specific application of this method for the synthesis of this compound is not explicitly detailed in readily available literature, the strategy remains a powerful tool in asymmetric synthesis. The choice of the chiral auxiliary is critical and is often based on its ability to impart high facial selectivity in the key bond-forming step.

Asymmetric Catalysis

The direct construction of the desired stereocenters in the pyrrolidine ring is most elegantly achieved through asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-catalyzed and organocatalytic approaches have been explored for the synthesis of 3,4-disubstituted pyrrolidines.

Enantioselective Hydrogenation

Enantioselective hydrogenation of a prochiral pyrrole (B145914) or pyrroline (B1223166) precursor is a powerful strategy to install the desired stereocenters. This method typically involves the use of a chiral transition-metal complex, often with rhodium or palladium, to deliver hydrogen to one face of the double bond selectively. rhhz.netresearchgate.net

For the synthesis of chiral 1-pyrrolines, which are immediate precursors to saturated pyrrolidines, highly enantioselective rhodium-catalyzed partial hydrogenation of unprotected simple 2-alkyl-5-aryl-disubstituted pyrroles has been developed. rhhz.net This method has shown excellent results with high yields (95%–99%) and enantiomeric excesses (91%–96% ee). rhhz.net The use of commercially available rhodium precursors and chiral ligands makes this an attractive approach. rhhz.net While not specifically demonstrated for the methyl-substituted target, the principle is applicable.

A highly enantioselective palladium-catalyzed partial hydrogenation of simple 2,5-disubstituted pyrroles using a Brønsted acid as an activator has also been reported to produce chiral 2,5-disubstituted 1-pyrrolines with up to 92% ee. researchgate.net

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh-complex with (Rc, Sp)-Duanphos2-alkyl-5-aryl-pyrrolesChiral 1-pyrrolines91-96% rhhz.net
Pd-complex with Brønsted acid2,5-disubstituted pyrrolesChiral 1-pyrrolinesup to 92% researchgate.net
Asymmetric Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions are a cornerstone in the synthesis of highly functionalized pyrrolidines. rsc.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, catalyzed by a chiral Lewis acid or organocatalyst, to construct the five-membered ring with high stereocontrol. Azomethine ylides are common 1,3-dipoles used for this purpose. rsc.org

The versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides provides access to a wide range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org Both chiral silver and copper complexes have been effectively used to catalyze the reaction between imino esters and activated alkenes, leading to highly functionalized pyrrolidines with multiple stereocenters in good yields and with excellent enantioselectivities (up to 99% ee). rsc.org The choice of metal and ligand can even influence the diastereoselectivity, providing access to either endo or exo products. rsc.org

Organocatalysis has also emerged as a powerful tool for these transformations, with chiral proline derivatives and other small organic molecules being used to promote the reaction. sigmaaldrich.com

Catalyst SystemReaction TypeProductDiastereo-/EnantioselectivityReference
(R)-DM-BINAP/Cu(CH3CN)4BF41,3-dipolar cycloadditionexo-pyrrolidinesGood dr, up to 99% ee rsc.org
Chiral Silver Complexes1,3-dipolar cycloadditionendo-pyrrolidinesHigh dr and ee rsc.org
Proline-derived organocatalystsAldol and Michael reactionsSubstituted pyrrolidinesHigh dr and ee sigmaaldrich.com

Diastereoselective Synthesis Pathways

Diastereoselective strategies are often employed when a chiral starting material is used to direct the formation of new stereocenters. A notable stereoselective approach for the synthesis of the closely related (3R,4S)-3-amino-4-methyl pyrrolidine has been described. rhhz.net This method highlights a one-pot reduction and regioselective cyclization of an azidoditosyl derivative to furnish the desired pyrrolidine. rhhz.net

Another powerful diastereoselective method involves the copper-promoted intramolecular aminooxygenation of alkenes. For α-substituted 4-pentenyl sulfonamides, this reaction favors the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1) and excellent yields (76–97%). nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. For this compound, this involves creating the two adjacent stereocenters with the correct absolute configuration.

A key strategy is the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which can be treated with various nucleophiles to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines in good to excellent yields and high diastereoselectivities. acs.org Although this example leads to a trifluoromethyl-substituted pyrrolidine, the underlying principle of a stereocontrolled ring expansion is relevant.

Protection Group Chemistry for the Boc-Amino Moiety and Pyrrolidine Nitrogen

The use of protecting groups is a critical aspect of the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino function due to its stability under a wide range of conditions and its facile removal under acidic conditions. mdpi.com

The introduction of the Boc group is typically achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. mdpi.com For diamines, selective mono-Boc protection can be challenging as the reagent may not differentiate between the two amino groups. sigmaaldrich.com One strategy to achieve mono-protection is to use one equivalent of an acid, such as HCl, to protonate one of the amino groups, rendering it less nucleophilic and allowing the other to be selectively protected. redalyc.org

The pyrrolidine nitrogen itself often requires protection during certain synthetic steps. Common protecting groups for the pyrrolidine nitrogen include benzyl (Bn) or carbamates like benzyloxycarbonyl (Cbz). The choice of protecting group depends on the subsequent reaction conditions and the need for orthogonal deprotection strategies.

Comparative Analysis of Synthetic Efficiencies and Scalability for Academic Research

For academic research purposes, the efficiency and scalability of a synthetic route are of paramount importance. The ideal synthesis should involve a minimal number of steps, use readily available and inexpensive starting materials, and provide the target compound in high yield and purity.

The stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine from an azidoditosyl derivative is a concise route, but the preparation of the starting material may be lengthy. rhhz.net Asymmetric catalytic methods, such as enantioselective hydrogenation and cycloaddition, are highly attractive due to their step-economy and potential for high stereocontrol. rhhz.netrsc.org However, the cost and availability of the chiral ligands and metal catalysts can be a limiting factor for large-scale synthesis.

Organocatalytic methods offer a potentially more sustainable and cost-effective alternative to metal-based catalysts. sigmaaldrich.com The development of continuous flow protocols for the synthesis of chiral α-substituted pyrrolidines has shown promise for rapid, cost-efficient, and scalable access to these compounds. rsc.org

Ultimately, the choice of synthetic route will depend on a balance of factors including the desired scale, the availability of starting materials and catalysts, and the specific requirements for purity and stereoisomeric excess.

Reactivity and Derivatization of 3s,4s 3 Boc Amino 4 Methylpyrrolidine

Functional Group Transformations of the Boc-Amino Group

The Boc-amino moiety is the site of several key transformations, beginning with the critical step of deprotection to reveal the primary amine. Once liberated, this amine can participate in a wide range of reactions.

The removal of the Boc protecting group is a fundamental and frequently employed transformation to liberate the primary amine at the C3 position, yielding (3S,4S)-3-amino-4-methylpyrrolidine. This process is most commonly achieved under acidic conditions, where the carbamate (B1207046) undergoes hydrolysis. fishersci.co.uk The reaction proceeds through the formation of a stable tert-butyl cation, which then typically decomposes to isobutylene (B52900) and a proton. acsgcipr.org

Strong acids are highly effective for this purpose. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard choice. fishersci.co.uk Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, methanol, or ethyl acetate (B1210297) are also widely used. fishersci.co.uk These reactions are generally efficient and proceed readily at room temperature. fishersci.co.uk The choice of reagent and solvent can be tailored to the sensitivity of other functional groups present in the molecule. acsgcipr.org While less common for simple substrates, thermal deprotection methods have also been developed, offering an alternative under solvent and catalyst-free conditions in continuous flow systems. nih.gov

ReagentTypical Solvent(s)Typical ConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature, 2-12h fishersci.co.uk
Hydrogen Chloride (HCl)1,4-Dioxane, Methanol, Ethyl AcetateRoom Temperature, 2h fishersci.co.uk
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature, overnight fishersci.co.uk
Thermal (Flow Chemistry)Methanol, Trifluoroethanol250-300 °C nih.gov

Once deprotected, the newly formed primary amine of (3S,4S)-3-amino-4-methylpyrrolidine is a potent nucleophile, readily undergoing acylation and sulfonylation. These reactions are crucial for forming stable amide and sulfonamide linkages, respectively, which are common structural motifs in medicinal chemistry.

Acylation is typically performed using acylating agents such as acid chlorides or acid anhydrides in the presence of a non-nucleophilic base. The base, commonly triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For more sensitive substrates or to improve yields, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with an additive such as 1-Hydroxybenzotriazole (HOBt) can be used to couple the amine with a carboxylic acid. researchgate.net

Sulfonylation follows a similar principle, reacting the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to furnish the corresponding sulfonamide.

Reaction TypeReagent ClassExample ReagentBaseProduct
AcylationAcid ChlorideAcetyl chlorideTriethylamineAmide
AcylationCarboxylic AcidBenzoic acidEDC, HOBtAmide
SulfonylationSulfonyl ChlorideTosyl chloridePyridineSulfonamide

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a key application for the deprotected (3S,4S)-3-amino-4-methylpyrrolidine. wikipedia.org This reaction allows for the introduction of a wide variety of alkyl substituents onto the primary amine, converting it into a secondary or, via a second iteration, a tertiary amine. masterorganicchemistry.com

The process is typically a one-pot reaction where the amine is mixed with a carbonyl compound (an aldehyde or a ketone) under weakly acidic conditions to form an intermediate imine or iminium ion. harvard.edu This intermediate is not isolated but is reduced in situ by a selective reducing agent present in the reaction mixture. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are favored because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine intermediate. harvard.edu

Carbonyl PartnerReducing AgentTypical SolventProduct Type
Aldehyde (e.g., Benzaldehyde)Sodium triacetoxyborohydrideDichloromethane (DCM)Secondary Amine
Ketone (e.g., Acetone)Sodium cyanoborohydrideMethanol (MeOH)Secondary Amine
Aldehyde (e.g., Formaldehyde)H₂ / Palladium on CarbonEthanol (EtOH)Secondary Amine

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring offers a second site for functionalization, which can be addressed while the C3-amine remains Boc-protected.

The pyrrolidine nitrogen is a typical secondary amine and can readily participate in nucleophilic substitution and acylation reactions. N-alkylation can be achieved by treating (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. fishersci.co.uk The reaction introduces an alkyl group onto the ring nitrogen, forming a tertiary amine. More sophisticated methods may involve the reaction with chiral triflate esters, which undergo an SN2 displacement to yield N-alkylated products with high stereochemical control. semanticscholar.org

Similarly, N-acylation of the pyrrolidine nitrogen is readily accomplished by reaction with acid chlorides or anhydrides under basic conditions. This transformation yields an N-acyl derivative, effectively converting the secondary amine into a tertiary amide. These reactions are generally performed at or below room temperature and are chemoselective for the more nucleophilic pyrrolidine nitrogen over the sterically hindered and electronically deactivated Boc-protected amine.

Reaction TypeReagentBaseTypical Solvent
N-AlkylationBenzyl bromidePotassium carbonateAcetonitrile (B52724)
N-AlkylationMethyl iodideTriethylamineTetrahydrofuran (THF)
N-AcylationAcetyl chloridePyridineDichloromethane (DCM)
N-AcylationAcetic anhydrideTriethylamineDichloromethane (DCM)

The pyrrolidine scaffold of this compound is a valuable starting point for the synthesis of more complex, ring-fused heterocyclic systems. Such bicyclic structures are of significant interest in drug discovery. The construction of a new ring fused to the pyrrolidine core typically involves a strategy where both the pyrrolidine nitrogen and another functional group on the molecule participate in a cyclization event.

One common strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the pyrrolidine nitrogen can be acylated with a reagent containing a latent electrophile, such as chloroacetyl chloride. After deprotection of the Boc group at C3, the liberated primary amine can act as an intramolecular nucleophile, attacking the electrophilic site to form a new six-membered ring, resulting in a fused piperazinone system. Another approach is the use of 1,3-dipolar cycloaddition reactions, where the pyrrolidine ring is part of an azomethine ylide that reacts with a dipolarophile to create complex fused polycyclic frameworks. thieme.de The synthesis of pyrrolidine-fused bicyclic β-lactams has also been demonstrated through intramolecular ring closure of epoxy-azetidinone precursors, highlighting the versatility of the pyrrolidine core in constructing strained, biologically relevant ring systems. ugent.be

Stereochemical Integrity during Chemical Transformations and Derivatization

The paramount importance of this compound lies in its defined absolute stereochemistry at the C3 and C4 positions. Maintaining this stereochemical integrity throughout a synthetic sequence is critical for the biological activity of the final drug substance. The bulky tert-butoxycarbonyl (Boc) protecting group on the C3 amino function plays a crucial role in this regard. It not only prevents unwanted side reactions at the nitrogen atom but also influences the conformational preference of the pyrrolidine ring, which can sterically hinder reagents from approaching from certain directions, thereby directing the stereochemical outcome of subsequent reactions.

Research into the derivatization of this compound primarily focuses on reactions involving the secondary amine of the pyrrolidine ring. These reactions, typically N-alkylation or N-acylation, are carried out after the removal of the Boc group. Standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, are commonly employed for Boc deprotection to yield the corresponding (3S,4S)-4-methylpyrrolidin-3-amine.

Crucially, these deprotection and subsequent derivatization steps are designed to proceed without affecting the stereocenters at C3 and C4. The carbon-carbon and carbon-hydrogen bonds at these chiral centers are not involved in the reactions at the nitrogen atoms, and the conditions are generally mild enough to prevent epimerization. For instance, in the synthesis of Janus kinase (JAK) inhibitors like tofacitinib (B832), the integrity of the (3S,4S) configuration is essential for the molecule's ability to bind effectively to the target enzyme. The synthetic routes to such compounds rely on the robust nature of the stereocenters in the pyrrolidine ring under various reaction conditions.

Detailed studies involving transformations directly at the chiral centers of this compound are less common, as it is typically used as a pre-formed chiral scaffold. However, the stability of the trans-configuration of the substituents is a key feature. Any reaction that could potentially lead to racemization, such as those involving the formation of a planar intermediate at C3 or C4, is generally avoided in synthetic routes that utilize this building block for its specific stereochemistry.

Development of Advanced Synthetic Intermediates from this compound

The primary application of this compound is as a foundational intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). After Boc deprotection, the resulting diamine becomes a versatile precursor for a variety of advanced intermediates.

A prominent example is its use in the synthesis of tofacitinib. Following the removal of the Boc group, the secondary amine of the pyrrolidine ring is typically acylated. For example, reaction with 3-chloro-3-oxopropanenitrile or a similar cyanoacetic acid derivative introduces the cyanoacetyl group onto the ring nitrogen. This transformation yields a key advanced intermediate, 3-((3S,4S)-3-amino-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile.

The subsequent step involves the functionalization of the remaining primary amine at the C3 position. This is often achieved through a nucleophilic aromatic substitution reaction with a suitable heterocyclic partner. In the case of tofacitinib, this involves coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The final step to the API often involves methylation of the newly formed secondary amine. The sequence of these derivatizations highlights how this compound serves as a scaffold upon which the final, more complex structure is built while preserving the initial stereochemistry.

The following table summarizes the transformation of this compound into a key intermediate for the synthesis of JAK inhibitors.

Starting MaterialReagent(s)Product (Advanced Intermediate)Key TransformationStereochemistry
This compound1. TFA or HCl (Deprotection) 2. ClCOCH₂CN or equivalent (Acylation)3-((3S,4S)-3-amino-4-methylpyrrolidin-1-yl)-3-oxopropanenitrileN-acylation of the pyrrolidine ringMaintained (3S,4S)
3-((3S,4S)-3-amino-4-methylpyrrolidin-1-yl)-3-oxopropanenitrile4-chloro-7H-pyrrolo[2,3-d]pyrimidine3-((3S,4S)-4-methyl-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrileNucleophilic Aromatic SubstitutionMaintained (3S,4S)

The development of these advanced intermediates underscores the utility of this compound as a chiral building block. Its well-defined stereochemistry and the differential reactivity of its two nitrogen atoms (after deprotection) allow for a stepwise and controlled elaboration into complex, high-value molecules. The robustness of the stereocenters throughout these transformations is a testament to the careful design of synthetic routes that leverage this important chiral intermediate.

Applications of 3s,4s 3 Boc Amino 4 Methylpyrrolidine As a Chiral Building Block

Construction of Complex Chiral Scaffolds

The inherent chirality and functional group arrangement of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine make it an ideal starting material for the synthesis of complex chiral scaffolds, which are fundamental frameworks in the development of new chemical entities.

The design and synthesis of novel molecular architectures are central to the exploration of new chemical space and the discovery of molecules with unique properties. The rigid, non-planar structure of the pyrrolidine (B122466) ring in this compound provides a three-dimensional foundation for building such architectures. nih.gov For instance, the amino(methyl) pyrrolidine scaffold has been designed as a bioisostere for the piperazine (B1678402) core in known Factor Xa (FXa) inhibitors. nih.gov This design strategy led to a novel class of amino(methyl) pyrrolidine-based sulfonamides as potent and selective FXa inhibitors. nih.gov The flexibility of this scaffold allows the two nitrogen atoms to effectively anchor the P1 and P4 groups of the inhibitor into the S1 and S4 pockets of the enzyme, demonstrating its utility in creating molecules with specific conformational requirements for biological activity. nih.gov

The synthesis of such scaffolds often involves the strategic manipulation of the Boc-protected amine and the secondary amine of the pyrrolidine ring. These functional groups allow for sequential reactions to build upon the chiral core, leading to the creation of intricate and functionally diverse molecules.

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov The functional group handles and stereochemical information embedded in this compound make it a suitable precursor for DOS campaigns. The development of scalable procedures for the synthesis of building blocks like functionalized pyrrolidones is crucial for enriching libraries used in drug discovery. chemrxiv.org

By leveraging the reactivity of the two nitrogen atoms, a variety of substituents can be introduced, leading to a rapid expansion of molecular diversity. For example, starting from a core structure like 4,4-disubstituted-3-oxopyrrolidones, a range of 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines can be prepared. chemrxiv.org This approach allows for the systematic exploration of the chemical space around the pyrrolidine scaffold, which is essential for identifying new bioactive compounds. chemrxiv.orgchemrxiv.org

Starting ScaffoldFunctionalization ReactionResulting Scaffold Family
4,4-disubstituted-3-oxopyrrolidoneReductive amination3-aminopyrrolidones
4,4-disubstituted-3-oxopyrrolidoneReduction3-hydroxypyrrolidones
4,4-disubstituted-3-oxopyrrolidoneFluorination3,3'-difluoropyrrolidines

This table illustrates the conversion of a common pyrrolidone intermediate into diverse scaffold families, a key strategy in diversity-oriented synthesis.

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry. frontiersin.orguow.edu.aunih.gov this compound provides a chiral foundation for the synthesis of more complex heterocyclic systems, including those with fused or spirocyclic architectures.

The pyrrolidine ring itself is a privileged scaffold in drug discovery. nih.govresearchgate.net this compound can be elaborated into more complex pyrrolidine-based structures. An improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) highlights the use of a Boc-protected pyrrolidine precursor. nih.gov While not the exact starting material, this synthesis demonstrates a route where a Boc-protected amine on a pyrrolidine ring is a key intermediate that is carried through multiple steps, including reductive amination, before final deprotection to yield the bioactive molecule. nih.gov This showcases the robustness of the Boc-protected amino pyrrolidine motif in multi-step synthetic sequences.

The development of methods to create spirocyclic and fused-ring systems is of great interest due to the unique three-dimensional shapes these structures can adopt. nih.gov The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved through multicomponent 1,3-dipolar cycloaddition reactions. ua.es While this example does not start from this compound, it illustrates how the pyrrolidine ring can serve as a core for the construction of complex spirocyclic systems.

Furthermore, methods for forming fused five- and seven-membered ring structures, such as decahydropyrrolo[2,3-c]azepines, have been developed using strategies like the aza-Cope–Mannich reaction. rsc.org These synthetic routes demonstrate the potential to transform simple substituted pyrrolidines into more complex, fused heterocyclic systems.

Application in the Preparation of Precursors for Bioactive Molecules

One of the most significant applications of this compound is its use as a precursor in the synthesis of biologically active molecules. mdpi.com The specific stereochemistry of this building block is often crucial for the desired biological activity of the final compound.

For example, the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors for potential Alzheimer's disease treatment has been described. nih.gov Although the starting material is different, the core structure is very similar, and the synthetic strategies for elaborating the pyrrolidine ring are relevant. The structure-activity relationship (SAR) studies in such research often reveal that the specific stereoisomer is key to potent and selective inhibition. nih.gov

Similarly, amino(methyl) pyrrolidine scaffolds have been successfully employed in the design of Factor Xa inhibitors. nih.gov The SAR study led to the identification of a compound with an IC₅₀ of 5.5 nM, highlighting the effectiveness of this scaffold in generating potent enzyme inhibitors. nih.gov

Bioactive Molecule ClassTargetKey Scaffold
Neuronal Nitric Oxide Synthase (nNOS) InhibitorsnNOSChiral Pyrrolidine
BACE1 InhibitorsBACE1(3S,4S)-4-aminopyrrolidine-3-ol
Factor Xa InhibitorsFactor XaAmino(methyl) pyrrolidine

This table summarizes examples of bioactive molecules synthesized using pyrrolidine-based chiral building blocks.

Synthesis of Chiral Amine Intermediates

This compound serves as a crucial starting material for the synthesis of more complex chiral amine intermediates. The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent allows for the selective functionalization of the pyrrolidine ring nitrogen. Subsequent deprotection of the Boc group unmasks the primary amine, which can then be further elaborated.

A common synthetic strategy involves the nucleophilic substitution reaction of the pyrrolidine nitrogen with various electrophiles. For instance, N-Boc-aminopyrrolidines can be reacted with chiral triflate esters in an SN2 reaction to afford novel N-(aminocycloalkylene)amino acid compounds with high diastereomeric purity. mdpi.comnih.gov This method provides a reliable route to chiral diamine structures that are key components in many pharmacologically active molecules. The stereochemistry of the starting pyrrolidine is pivotal in dictating the absolute configuration of the final product.

The synthesis of key intermediates for Janus Kinase (JAK) inhibitors often involves the construction of a chiral 3-amino-4-methylpiperidine or pyrrolidine core. While many reported syntheses of the JAK inhibitor tofacitinib (B832) utilize a piperidine (B6355638) ring, the underlying synthetic principles are directly applicable to the use of this compound for the generation of novel pyrrolidine-based analogues. derpharmachemica.commdpi.comunl.ptresearchgate.netresearchgate.net The synthesis typically involves the coupling of the chiral amine with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine. unl.pt

Role in Building Pharmacologically Relevant Skeletons

The defined stereochemistry of this compound is instrumental in the construction of pharmacologically relevant skeletons, where the three-dimensional arrangement of atoms is critical for biological activity. nih.govnih.gov This is particularly evident in the design of enzyme inhibitors and receptor ligands.

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a significant role in immune function, and their inhibition has proven to be an effective therapeutic strategy for autoimmune diseases such as rheumatoid arthritis. nih.gov Tofacitinib, a well-known JAK inhibitor, features a (3R,4R)-3-amino-4-methylpiperidine core. derpharmachemica.commdpi.comunl.ptresearchgate.netresearchgate.net The specific stereochemistry of this core is essential for its binding to the kinase domain. Researchers have explored the replacement of the piperidine ring with a pyrrolidine scaffold to modulate the selectivity and pharmacokinetic properties of these inhibitors. For example, a series of 3(R)-aminopyrrolidine derivatives were designed and synthesized as JAK1-selective inhibitors by modifying the core structure of tofacitinib. nih.gov In these syntheses, a chiral aminopyrrolidine serves as the central scaffold onto which the key pharmacophoric elements are appended.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: DPP-IV is a therapeutic target for the treatment of type 2 diabetes. nih.govoatext.com Many DPP-IV inhibitors incorporate a chiral amine component that interacts with the active site of the enzyme. The pyrrolidine scaffold is a common feature in this class of drugs. nih.govresearchgate.net For instance, the synthesis of novel DPP-IV inhibitors has been achieved using (R)-3-(Boc-amino)piperidine, demonstrating the utility of such chiral building blocks. mdpi.com The cis-3-amino-4-substituted pyrrolidine template has been shown to yield potent DPP-IV inhibitors. researchgate.net The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for achieving high inhibitory potency.

Drug Target Pharmacological Skeleton Role of Chiral Pyrrolidine Representative Compound Class
Janus Kinase (JAK)Pyrrolo[2,3-d]pyrimidine-basedProvides the core chiral scaffold for interaction with the kinase active site.Tofacitinib analogues nih.govnih.gov
Dipeptidyl Peptidase IV (DPP-IV)Various heterocyclic systemsThe chiral amine component is crucial for binding to the S1/S2 pockets of the enzyme.Pyrrolidine-based gliptins mdpi.comresearchgate.net
BACE1Aminopyrrolidine-3-ol derivativesForms the central chiral backbone of the inhibitor.BACE1 inhibitors for Alzheimer's disease nih.gov
Estrogen Receptor α (ERα)Benzopyran derivativesThe specific stereochemistry of the pyrrolidine dictates the antagonist activity.Selective Estrogen Receptor Degraders (SERDs) nih.gov

Integration into Diverse Synthetic Architectures (e.g., peptidomimetics, macrocycles)

The conformational constraints and stereochemical richness of this compound make it an attractive building block for incorporation into more complex synthetic architectures like peptidomimetics and macrocycles.

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as improved metabolic stability and oral bioavailability. nih.govnih.gov The rigid pyrrolidine ring can be used to constrain the conformation of a peptide backbone, mimicking secondary structures like β-turns. nih.gov The amino and methyl groups of this compound can serve as handles for peptide coupling and further functionalization, allowing for its seamless integration into a peptide sequence. The use of chiral building blocks like (R)-3-(Boc-amino)pyrrolidine is common in peptide synthesis to create enantiomerically pure substances. chemimpex.com While direct examples of the use of this compound in peptidomimetics are not prevalent in the reviewed literature, the principles of using constrained amino acids are well-established. nih.gov

Macrocycles: Macrocycles are large cyclic molecules that often exhibit high binding affinity and selectivity for their biological targets. The synthesis of macrocycles presents unique challenges, and the use of pre-organized building blocks can facilitate the cyclization process. The defined stereochemistry of this compound can help to control the conformation of the macrocyclic ring. The Boc-protected amine and the pyrrolidine nitrogen provide two points of attachment for the construction of the macrocyclic framework. While the direct incorporation of this specific building block into macrocycles is not extensively documented in the reviewed literature, the general strategies for macrocyclization often employ bifunctional chiral building blocks to achieve the desired three-dimensional structure. nih.gov

Case Studies in Scaffold-Oriented Synthesis and Target-Oriented Synthesis

The application of this compound can be viewed through the lenses of both scaffold-oriented and target-oriented synthesis.

Scaffold-Oriented Synthesis: This approach focuses on the creation of a diverse library of compounds based on a common "privileged" scaffold that is known to interact with a range of biological targets. nih.govresearchgate.netufrj.br The pyrrolidine ring is considered a privileged scaffold due to its frequent appearance in bioactive molecules. nih.govnih.govresearchgate.net Starting from this compound, a variety of substituents can be introduced at the pyrrolidine nitrogen and, after deprotection, at the 3-amino group. This allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the discovery of novel compounds with diverse biological activities. For example, the synthesis of a library of 3-amino-4-substituted pyrrolidine derivatives led to the identification of potent DPP-IV inhibitors. researchgate.net

Target-Oriented Synthesis: In contrast, target-oriented synthesis aims to construct a specific molecule with a known biological target. nih.gov A prime example is the synthesis of JAK inhibitors. The design of these molecules is guided by the structure of the kinase active site. The synthesis of tofacitinib and its analogues represents a clear case of target-oriented synthesis where a chiral 3-amino-4-methyl-substituted heterocyclic core is a key structural element. derpharmachemica.commdpi.comunl.ptresearchgate.netresearchgate.net The synthesis of a JAK1-selective inhibitor based on a (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile scaffold further illustrates this approach, where the pyrrolidine ring was chosen to optimize selectivity. nih.gov Similarly, the development of BACE1 inhibitors based on (3S,4S)-4-aminopyrrolidine-3-ol derivatives is another example of target-oriented synthesis where the chiral pyrrolidine scaffold is central to the design. nih.gov

Synthetic Approach Description Application of this compound Example
Scaffold-Oriented SynthesisGeneration of a diverse library of compounds from a common core structure.Serves as a "privileged" chiral scaffold for the introduction of diverse substituents.Synthesis of libraries of pyrrolidine derivatives to screen for various biological activities. researchgate.netnih.gov
Target-Oriented SynthesisRational design and synthesis of a specific molecule to interact with a known biological target.Provides the precise stereochemistry required for optimal binding to the target's active site.Synthesis of selective JAK inhibitors and DPP-IV inhibitors. nih.govresearchgate.net

Theoretical and Computational Studies on 3s,4s 3 Boc Amino 4 Methylpyrrolidine

Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different puckered states. For (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, the trans relationship between the Boc-amino and methyl groups is a key determinant of its conformational behavior.

Ring Pucker Conformations (e.g., Envelope, Twist)

The pyrrolidine ring typically adopts two main types of puckered conformations: the envelope (or C_s symmetry) and the twist (or C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For 3,4-disubstituted pyrrolidines, the substituents' steric bulk and electronic nature dictate the most stable pucker. Generally, bulky substituents prefer to occupy a pseudo-equatorial position to minimize steric strain. In the case of this compound, both the Boc-amino and methyl groups are relatively bulky. Computational studies on similar substituted five-membered rings suggest that alkyl groups strongly prefer pseudo-equatorial locations. Therefore, the most stable conformations of this molecule are expected to be those where both the Boc-amino and methyl groups are in pseudo-equatorial or pseudo-axial positions that minimize steric clashes.

The two primary envelope conformations for a pyrrolidine ring are often described as 'North' and 'South' puckers, which interconvert via a pseudorotational pathway. The presence of the trans-substituents in this compound is likely to create a distinct energy difference between these puckered states, leading to a preferred conformation.

Table 1: Predicted Relative Energies of Pyrrolidine Ring Conformations for this compound (Illustrative Data)

ConformationSubstituent PositionsPredicted Relative Energy (kcal/mol)
Twist (C2)3-pseudo-equatorial, 4-pseudo-equatorial0.0 (most stable)
Envelope (Cs)3-pseudo-equatorial, 4-pseudo-axial1.5 - 3.0
Envelope (Cs)3-pseudo-axial, 4-pseudo-equatorial1.8 - 3.5
Twist (C2)3-pseudo-axial, 4-pseudo-axial> 4.0

Note: The data in this table are illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Specific DFT calculations are required for precise energy values.

Molecular Modeling and Docking Studies (focused on its role as a chiral ligand or intermediate)

The well-defined stereochemistry of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis or as a key intermediate in the synthesis of complex, biologically active molecules. Molecular modeling and docking studies are instrumental in predicting how this scaffold might interact with metal centers or the active sites of enzymes.

As a chiral ligand, the pyrrolidine nitrogen and the amino group can act as a bidentate ligand, coordinating to a metal center to create a chiral environment for a catalytic reaction. Docking studies can be employed to model the complex formed between the deprotected form of (3S,4S)-3-amino-4-methylpyrrolidine and various transition metals. These models can help in predicting the stereochemical outcome of reactions such as asymmetric hydrogenations, cyclopropanations, or Diels-Alder reactions.

In the context of drug design, the pyrrolidine scaffold is a common feature in many inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or HIV protease. Molecular docking simulations can be used to place this compound or its derivatives into the active site of a target protein. These studies can reveal potential hydrogen bonding interactions, hydrophobic contacts, and steric complementarity, providing a rational basis for its use as a building block in the design of potent and selective inhibitors. For instance, the methyl group could occupy a hydrophobic pocket, while the amino group could form a critical hydrogen bond with a key residue in the active site.

Quantum Chemical Calculations of Electronic Properties Relevant to Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound, which are directly related to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is likely to be localized on the nitrogen atoms of the pyrrolidine ring and the Boc-amino group. The LUMO, on the other hand, represents the ability to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the Boc group and a relatively positive potential around the N-H proton of the amino group.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative Data)

PropertyPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy-6.5 eVModerate nucleophilicity, site of oxidation
LUMO Energy+1.2 eVLow electrophilicity, site of reduction
HOMO-LUMO Gap7.7 eVHigh kinetic stability
Dipole Moment2.5 DModerate polarity

Note: These values are representative and would need to be confirmed by specific quantum chemical calculations for the target molecule.

Computational Design and Prediction of Novel Derivatives

Computational methods can be used to design novel derivatives of this compound with enhanced properties for specific applications. For example, in the context of developing new enzyme inhibitors, the core scaffold can be computationally modified to improve binding affinity and selectivity.

Starting with a docking pose of the parent molecule in a target active site, various substituents can be computationally added to the pyrrolidine ring or the amino group. For instance, replacing the methyl group with a larger hydrophobic group could lead to better interactions with a hydrophobic pocket in the target protein. Similarly, modifying the Boc-amino group to other functional groups could introduce new hydrogen bond donors or acceptors to optimize interactions with the active site.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a series of pyrrolidine derivatives. These models correlate the structural features of the molecules with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. This in silico screening approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising derivatives.

Analytical Characterization Techniques for 3s,4s 3 Boc Amino 4 Methylpyrrolidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides fundamental information about the molecular structure, connectivity of atoms, and functional groups present in (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), signal integration (representing the number of protons), and splitting patterns (revealing adjacent protons). Based on the structure of this compound, a distinct set of signals is expected. The large tert-butyl group of the Boc protecting group typically produces a prominent singlet integrating to nine protons around 1.4 ppm. The protons on the pyrrolidine (B122466) ring and the methyl group would appear at characteristic shifts, with their multiplicity determined by spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated. The carbonyl carbon of the Boc group is expected to resonate significantly downfield (around 155 ppm), while the quaternary carbon of the tert-butyl group appears around 80 ppm. The remaining signals correspond to the five carbons of the pyrrolidine ring and the methyl group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity within the pyrrolidine ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the C-H connections.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹H Multiplicity
-C(CH₃)₃ (Boc)28.41.45s (9H)
-C(CH₃)₃ (Boc)79.5--
-C=O (Boc)155.6--
C2~50-55~3.0-3.5m (2H)
C3~55-60~3.8-4.2m (1H)
C4~35-40~2.0-2.4m (1H)
C5~45-50~2.8-3.3m (2H)
-CH₃ (on C4)~15-20~1.0-1.2d (3H)
N-H (Carbamate)-~4.5-5.5br s (1H)
N-H (Pyrrolidine)-~1.5-2.5br s (1H)

Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A key absorption is the C=O stretching vibration of the carbamate (B1207046) group, which typically appears as a strong band in the region of 1680-1700 cm⁻¹. Another important feature is the N-H stretching vibration of the carbamate, which is expected around 3300-3400 cm⁻¹. The spectrum will also display C-H stretching vibrations from the alkyl groups (pyrrolidine ring, methyl, and tert-butyl) just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Carbamate)Stretch3300 - 3400Medium
C-H (Alkyl)Stretch2850 - 2980Medium-Strong
C=O (Carbamate)Stretch1680 - 1700Strong
N-H (Bend)Bend1510 - 1540Medium
C-O (Carbamate)Stretch1160 - 1250Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₂₀N₂O₂), the molecular weight is 200.28 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be measured, confirming the elemental composition.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-57 Da) or isobutylene (B52900) (-56 Da), and the loss of the entire Boc group (-101 Da) or CO₂ from the Boc group (-44 Da).

Table 3: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)Ion IdentityDescription
201.16[M+H]⁺Protonated molecular ion
145.12[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
101.11[M+H - C₅H₉O₂]⁺Loss of the Boc group

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating the target compound from impurities and for determining its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound. Since the compound lacks a strong UV chromophore, detection can be challenging. A common approach is to use a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or UV detection at a low wavelength (~200-210 nm). A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid, is typically employed to separate the main compound from any synthesis-related impurities.

To determine the enantiomeric excess (e.e.), chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the (3S,4S) enantiomer and its (3R,4R) counterpart. Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), and the separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.

Gas Chromatography (GC) can also be used for purity analysis, although the relatively high boiling point and polarity of this compound may necessitate derivatization to improve its volatility and thermal stability. For instance, the free amine on the pyrrolidine ring could be acylated to form a more volatile derivative.

For the determination of enantiomeric excess, chiral GC is a highly sensitive and effective technique. nih.govsigmaaldrich.com This method utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.govchemicalbook.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. sigmaaldrich.com The high resolution of capillary GC allows for accurate quantification of even minor amounts of the undesired enantiomer. sigmaaldrich.com

Chiral Chromatography Methods

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it an indispensable tool for determining the enantiomeric purity of this compound. The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For compounds like Boc-protected amino derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org These CSPs, particularly those with phenylcarbamate derivatives, can offer a range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving the enantiomers of chiral amines and their derivatives. yakhak.org

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other chiral amines and N-protected amino acids, provide a strong basis for method development. sigmaaldrich.comchromatographytoday.com For instance, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have demonstrated broad applicability for the direct analysis of underivatized amino acids and are compatible with both organic and aqueous mobile phases, making them suitable for polar and ionic compounds. sigmaaldrich.com

For Boc-protected amines, a normal-phase HPLC setup is often employed. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and a more polar alcohol, like isopropanol or ethanol, to modulate the retention and selectivity. The addition of a small amount of an amine modifier, such as diethylamine, can be beneficial in improving peak shape and reducing tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

To illustrate the application of chiral HPLC for similar compounds, the following table presents hypothetical chromatographic conditions that could serve as a starting point for the separation of the enantiomers of 3-(Boc-amino)-4-methylpyrrolidine.

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient
Expected Outcome Baseline separation of the (3S,4S) and (3R,4R) enantiomers

This table is illustrative and based on methods for structurally related compounds.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of atoms and the stereochemistry at each chiral center.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves a careful process of recrystallization from an appropriate solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the crystal structure.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is sensitive to the chirality of the molecule. By comparing the intensities of Friedel pairs (reflections that are related by inversion), the absolute stereochemistry can be established.

The table below summarizes the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

Crystallographic ParameterHypothetical Value for a Pyrrolidine Derivative
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a, b, c (Å) and β (°)
Molecules per Unit Cell (Z) 2
Resolution (Å) < 1.0
R-factor (%) < 5
Flack Parameter Close to 0

This table presents typical parameters and is for illustrative purposes.

A Flack parameter close to zero would provide high confidence in the assignment of the (3S,4S) absolute configuration.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical analytical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a characteristic feature of chiral molecules and can be used as a means of characterization and quality control. The magnitude and direction of the optical rotation are dependent on the compound's structure, the concentration of the solution, the path length of the light, the solvent, the temperature, and the wavelength of the light used.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated using the Biot equation:

[α] = α / (l × c)

where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in grams per milliliter (g/mL). The measurement is typically performed at a specific temperature (e.g., 20 °C or 25 °C) and wavelength (usually the sodium D-line at 589 nm).

A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotatory. It is important to note that there is no simple correlation between the R/S designation of a chiral center and the sign of the specific rotation. libretexts.org

For this compound, measuring the specific rotation would provide a characteristic physical constant that could be used to confirm the identity and enantiomeric purity of a sample against a reference standard. A racemic mixture, containing equal amounts of the (3S,4S) and (3R,4R) enantiomers, would exhibit no optical rotation. libretexts.org

While the specific optical rotation for this compound is not prominently reported, data for analogous chiral building blocks can be referenced to provide an expected range and sign of rotation. For example, a related compound, (3S,4S)-3-(tert-Butoxycarbonylamino)-4-methyl-1-(phenylsulfonyl)-2-hexanone, has a reported specific rotation of -0.2 (c 0.9, CHCl₃). nih.gov The sign and magnitude of the rotation are highly sensitive to the specific structure of the molecule.

The following table outlines the parameters for a typical polarimetry measurement.

ParameterValue / Condition
Wavelength 589 nm (Sodium D-line)
Temperature 20 °C
Concentration (c) e.g., 1.0 g/100 mL
Solvent Chloroform or Methanol
Path Length (l) 1.0 dm
Observed Rotation (α) Measured in degrees
Specific Rotation [α] Calculated and reported with solvent and concentration

This table illustrates the standard conditions for measuring specific rotation.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Asymmetric Synthetic Routes

The biological activity of molecules derived from (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is intrinsically linked to its specific stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes is of paramount importance. While methods exist for creating substituted pyrrolidines, many traditional approaches suffer from multiple steps, the use of hazardous reagents, or the need for chiral resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. lookchem.com

Future research should prioritize the development of novel asymmetric catalytic methods. This includes:

Organocatalysis: Employing small chiral organic molecules to catalyze the formation of the pyrrolidine (B122466) ring with high enantioselectivity.

Transition-Metal Catalysis: Designing new chiral ligands for transition metals (e.g., rhodium, palladium, iridium) to control the stereochemical outcome of cyclization and hydrogenation reactions. A stereoselective approach for a related compound, (3R,4S)-3-amino-4-methyl pyrrolidine, has been described involving a key one-pot reduction and regioselective cyclization, highlighting the potential for such strategies. elsevier.com

Biocatalysis: Utilizing enzymes (e.g., transaminases, reductases) that can operate under mild, environmentally friendly conditions to produce the desired (3S,4S) stereoisomer with near-perfect selectivity.

The overarching goal is to create scalable, cost-effective, and sustainable routes that minimize waste and provide high yields of the enantiomerically pure target compound, thereby facilitating its broader use in research and development.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric OrganocatalysisMetal-free, lower toxicity, readily available catalysts.Design of novel chiral amine or phosphine (B1218219) catalysts for asymmetric conjugate additions or cycloadditions.
Transition-Metal CatalysisHigh turnover numbers, broad substrate scope, predictable stereocontrol.Development of novel chiral ligands for directed C-H activation or asymmetric hydrogenation.
Enzymatic Synthesis (Biocatalysis)Exceptional stereoselectivity, mild reaction conditions (aqueous media, room temp), biodegradable.Enzyme screening and protein engineering to create biocatalysts tailored for the specific substrate.

Exploration of Novel Derivatization Strategies for Enhanced Scaffold Diversity

The this compound scaffold possesses two primary points for chemical modification: the Boc-protected amine and the secondary amine of the pyrrolidine ring itself. This dual functionality allows for the systematic construction of diverse molecular architectures.

Future research will focus on innovative derivatization strategies to build libraries of novel compounds for biological screening. Key opportunities include:

Orthogonal Protection Schemes: Developing strategies where the pyrrolidine nitrogen and the C3-amino group can be deprotected and functionalized independently, allowing for precise, stepwise addition of different substituents.

Late-Stage Functionalization: Exploring C-H activation methods to introduce functional groups directly onto the carbon backbone of the pyrrolidine ring, a challenging but powerful way to access previously unreachable chemical space.

Multicomponent Reactions: Utilizing the amino groups (after deprotection) in multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly increase molecular complexity in a single step.

These strategies will enable the creation of diverse chemical libraries, which is crucial for structure-activity relationship (SAR) studies, such as those performed for (3S,4S)-4-aminopyrrolidine-3-ol derivatives in the development of BACE1 inhibitors. nih.gov

Derivatization SitePotential Reactions (Post-Deprotection)Resulting Functionality / Structure
C3-Amino GroupAcylation, Sulfonylation, Reductive Amination, Urea/Thiourea FormationAmides, sulfonamides, secondary/tertiary amines, substituted ureas.
N1-Pyrrolidine NitrogenAlkylation, Arylation, AcylationN-substituted pyrrolidines with diverse functional groups.
Pyrrolidine Ring (C-H)C-H Activation / FunctionalizationIntroduction of aryl, alkyl, or heteroatom substituents directly on the ring.

Expansion of Applications in Next-Generation Scaffold Design

Molecular scaffolds that provide a rigid framework for the spatial arrangement of functional groups are essential tools in rational drug design. mdpi.com The defined stereochemistry and conformational constraints of the this compound core make it an ideal candidate for a next-generation scaffold.

Future applications will likely move beyond simple substitution to using the entire molecule as a 3D template for mimicking biological structures or targeting complex protein-protein interactions. Research opportunities include:

Peptidomimetics: Using the pyrrolidine ring to replace or constrain amino acid residues in a peptide sequence, leading to molecules with improved metabolic stability and cell permeability.

Fragment-Based Drug Discovery (FBDD): Employing the scaffold as a core fragment to which other small, biologically active fragments are attached, allowing for the construction of potent inhibitors.

Targeted Protein Degraders (PROTACs): Designing linkers that incorporate the rigid pyrrolidine structure to connect a target-binding warhead and an E3 ligase ligand with optimal spatial orientation.

The utility of related pyrrolidine structures in potent antibacterial and antitumor agents underscores the potential of this scaffold in diverse therapeutic areas. lookchem.com

Potential Therapeutic AreaRationale for Using the ScaffoldExample Application
OncologyActs as a rigid scaffold for kinase inhibitors or as a component of antitumor agents. lookchem.comDesign of inhibitors targeting specific protein-protein interactions crucial for cancer cell survival.
Neurodegenerative DiseasesServes as a core for designing enzyme inhibitors, such as secretase inhibitors. nih.govDevelopment of novel BACE1 or gamma-secretase inhibitors for Alzheimer's disease.
Infectious DiseasesForms the core of novel antibacterial or antiviral agents. lookchem.comSynthesis of gyrase inhibitors or entry inhibitors with improved potency and resistance profiles.

Integration with Flow Chemistry and Green Chemistry Methodologies

Modern chemical synthesis is increasingly driven by the principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry. unibo.it These approaches offer significant advantages in terms of safety, efficiency, scalability, and sustainability. muni.cz

Future research on the synthesis of this compound and its derivatives should focus on:

Transitioning from Batch to Flow: Converting multi-step batch syntheses into continuous flow processes. rsc.org This can lead to better reaction control, reduced reaction times, higher yields, and enhanced safety by minimizing the handling of hazardous intermediates.

Solvent Replacement: Replacing traditional, hazardous organic solvents like DMF or chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, anisole/DMSO mixtures, or bio-based solvents. chemrxiv.org

Waste Reduction: Implementing catalytic reactions with high atom economy and developing processes that allow for solvent and catalyst recycling, thereby minimizing the environmental footprint of the synthesis. muni.czchemrxiv.org

The integration of these methodologies will be crucial for making the production of this valuable building block economically viable and environmentally sustainable for large-scale applications.

MetricTraditional Batch Synthesis (Hypothetical)Future Flow Chemistry Approach
SolventDMF, Dichloromethane (B109758)Greener solvents (e.g., Anisole/DMSO, Propylene Carbonate) muni.czchemrxiv.org
Reagent StoichiometryOften requires large excess of reagentsOptimized to use near-stoichiometric amounts (e.g., 1.5 equivalents) muni.cz
Process ControlLimited control over temperature and mixing gradientsPrecise, real-time control of temperature, pressure, and residence time
SafetyManual handling of large quantities of hazardous materialsAutomated, contained system minimizes exposure and risk of thermal runaway
ScalabilityDifficult and often requires re-optimizationScalable by running the reactor for longer periods ("scaling out")

Synergistic Approaches Combining Computational and Experimental Synthesis

The "trial and error" approach to chemical synthesis and drug discovery is being replaced by more rational, data-driven methods. A synergistic combination of computational modeling and experimental validation offers a powerful paradigm for accelerating research. nih.gov

For this compound, this synergy can be applied to:

Virtual Library Design: Using computational tools to design vast virtual libraries of derivatives and predict their properties (e.g., binding affinity, ADME properties) before any are synthesized.

Reaction Pathway Modeling: Employing quantum mechanics (e.g., DFT calculations) to model reaction mechanisms, predict stereochemical outcomes, and identify the most promising synthetic routes, saving significant experimental effort.

Machine Learning Optimization: Utilizing machine learning algorithms, such as Bayesian optimization, to rapidly explore reaction parameter space (e.g., temperature, solvent composition, catalyst loading) and identify optimal conditions for synthesis and derivatization with minimal experimentation. chemrxiv.org

This iterative cycle, where computational predictions guide experimental work and experimental results refine the predictive models, will dramatically accelerate the discovery and development of new molecules based on this versatile pyrrolidine scaffold.

StepComputational TaskExperimental Task
1. DesignDesign a virtual library of derivatives; dock them into a target protein's active site.Define the therapeutic target and key desired properties.
2. PrioritizationRank virtual hits based on predicted binding energy and ADME properties.Select a small, prioritized subset of compounds for synthesis.
3. SynthesisModel potential synthetic pathways to predict feasibility and yield.Synthesize the prioritized compounds using the most promising route.
4. Validation-Test the synthesized compounds in biological assays to determine actual activity.
5. RefinementUse experimental data to refine computational models (feedback loop).Analyze structure-activity relationships to inform the next design cycle.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, and how are reaction conditions optimized?

  • Methodology :

  • Boc Protection : React the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., NaHCO₃) at 0°C for 2 hours .
  • Stereoselective Methylation : Use Pd/Cu-catalyzed coupling (e.g., Pd(OAc)₂ with Xantphos ligand) in DME/EtOH (5:1 v/v) at 120°C to introduce the methyl group while preserving stereochemistry .
  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA:DCM = 1:4 v/v) followed by neutralization (pH 10) with aqueous Na₂CO₃ .
  • Optimization : Maintain anhydrous conditions and inert atmosphere (Ar/N₂) to prevent oxidation. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • 1H NMR :

  • Boc tert-butyl protons: Singlet at δ 1.44 ppm.
  • C4-methyl: Doublet (J = 6.5 Hz) at δ 1.15 ppm.
  • Pyrrolidine NHBoc: Multiplet at δ 3.2–3.5 ppm .
    • HRMS (ESI+) : [M+H]+ at m/z 229.1652 (C₁₀H₂₁N₂O₂⁺) with <2 ppm error .
    • Purity : Confirm >95% purity via reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) .

Q. How stable is the Boc group under common reaction conditions?

  • The Boc group is stable in basic media (pH < 10) but cleaved by strong acids (e.g., TFA) or prolonged heating (>50°C). Stability tests show >90% retention after 24 hours in THF at 25°C . For acid-sensitive reactions, replace Boc with Fmoc (fluorenylmethyloxycarbonyl) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly in transition metal-catalyzed steps?

  • Chiral Ligands : Use (S)-Xyl-SEGPHOS (5 mol%) with Pd(OAc)₂ in DME/EtOH to achieve >98% enantiomeric excess (ee) .
  • Analysis : Verify ee via chiral HPLC (Chiralpak IC column, hexane/iPrOH = 80:20, 1 mL/min, UV 254 nm) .
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (R factor = 0.032, as in ) .

Q. How do steric effects from the 4-methyl group influence reactivity in nucleophilic substitutions?

  • The axial 4-methyl group creates 1,3-diaxial strain, reducing reactivity at C3 by 40% compared to unmethylated analogs (kinetic studies: krel = 0.6 in DMF at 25°C) .
  • Mitigation : Use polar aprotic solvents (e.g., DMSO) or elevated temperatures (80°C) to enhance nucleophilicity .

Q. What strategies resolve discrepancies between computational stereochemical predictions and experimental data?

  • X-ray Crystallography : Definitive configuration assignment via single-crystal analysis (e.g., C–C bond length precision: σ = 0.003 Å) .
  • VT-NMR : Resolve conformational averaging by acquiring spectra at –40°C (CD₂Cl₂) to "freeze" rotamers .
  • DFT Calculations : Compare experimental NMR coupling constants (³JHH) with B3LYP/6-31G(d)-predicted dihedral angles .

Q. How can computational modeling predict reactivity in derivatization reactions?

  • Molecular Dynamics : Simulate transition states for SN2 reactions using Gaussian 16 (M06-2X/cc-pVTZ level). Studies show a 15 kcal/mol barrier for benzylation at C3 .
  • Docking Studies : Predict binding affinities in drug discovery applications by modeling interactions with biological targets (e.g., kinase active sites) .

Data Contradiction Analysis

Q. How to address conflicting yields in coupling reactions across literature reports?

  • Variables to Test :

  • Catalyst loading (1–10 mol% Pd)
  • Solvent polarity (DMF vs. DME)
  • Temperature (60–120°C)
    • reports 75% yield using Pd(OAc)₂/CuI in DME/EtOH, while achieved 85% with PdCl₂(PPh₃)₂ in toluene. Replicate both protocols and compare purity by HPLC .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray, NMR, and chiral HPLC for robust configuration assignment .
  • Scale-Up : For gram-scale synthesis, replace column chromatography with crystallization (hexane/EtOAc) to improve yield .
  • Safety : Handle TFA in a fume hood; quench waste with 10% NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.